molecular formula C11H9BrOS B13032693 3-Bromo-2-(4-methoxyphenyl)thiophene

3-Bromo-2-(4-methoxyphenyl)thiophene

Cat. No.: B13032693
M. Wt: 269.16 g/mol
InChI Key: FENBQCJGLFKBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(4-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the third position and a 4-methoxyphenyl group at the second position of the thiophene ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-(4-methoxyphenyl)thiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methoxyphenyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid can yield 2-(4-methoxyphenyl)-3-phenylthiophene.

Scientific Research Applications

3-Bromo-2-(4-methoxyphenyl)thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.

    Medicine: Research into its derivatives has shown promise in the development of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)thiophene depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(3-methoxyphenyl)thiophene
  • 3-Bromothiophene
  • 2-Bromothiophene

Comparison

3-Bromo-2-(4-methoxyphenyl)thiophene is unique due to the presence of both a bromine atom and a 4-methoxyphenyl group on the thiophene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for specific synthetic and research applications. Compared to other brominated thiophenes, it offers different reactivity and potential for functionalization, which can be advantageous in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

3-bromo-2-(4-methoxyphenyl)thiophene

InChI

InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)11-10(12)6-7-14-11/h2-7H,1H3

InChI Key

FENBQCJGLFKBCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.